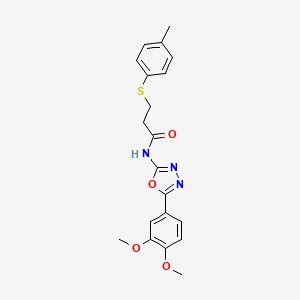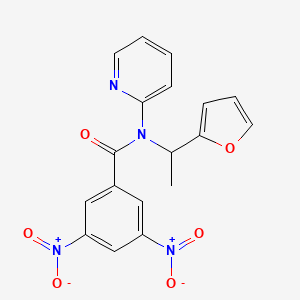
N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide is a chemical entity that appears to be a derivative of furan-containing compounds. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar furan-containing compounds and their potential applications. For instance, the first paper discusses the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, which suggests that the furan ring can undergo opening and lead to the formation of new heterocyclic systems . The second paper describes a compound with a furo[2,3-c]pyridine moiety that acts as an agonist for the alpha7 neuronal nicotinic acetylcholine receptor, indicating the potential for cognitive deficit treatment in schizophrenia .
Synthesis Analysis
The synthesis of N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide would likely involve the formation of the furan ring, followed by the introduction of the nitro groups and the amide linkage. The first paper provides a clue that furan-containing compounds can be synthesized and further transformed under acidic conditions, which may be relevant for the synthesis of the target compound . However, the exact synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of the compound would feature a furan ring, a benzamide moiety, and nitro groups. The presence of these functional groups would influence the compound's reactivity and interaction with biological targets. The NMR, IR, and MS data mentioned in the first paper would be critical in confirming the structure of such a compound . The second paper's focus on a compound with a furo[2,3-c]pyridine moiety suggests that the furan ring can be integrated into complex heterocyclic systems, which may be structurally related to the compound of interest .
Chemical Reactions Analysis
The chemical reactions involving N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide would depend on the reactivity of the furan ring, the nitro groups, and the amide linkage. The first paper indicates that furan-containing compounds can undergo ring opening in acidic media, which could lead to a variety of transformations . The presence of nitro groups would also suggest possible reactions involving reduction or participation in electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the furan ring and nitro groups would suggest a compound with potentially significant aromatic character and the ability to engage in electron-withdrawing interactions. The amide linkage would contribute to the compound's polarity and potential for hydrogen bonding. While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer insights into the behavior of structurally related compounds .
Scientific Research Applications
Polyimide Synthesis and Properties
A study by Rafiee and Mohagheghnezhad (2018) synthesized novel polyimides (PIs) using a diamine monomer containing imidazole, furan, and benzamide units. These PIs demonstrated good thermal stability and high solubility in polar organic solvents. They were also effective adsorbents for removing malachite green dye and Cu ions from aqueous solutions (Rafiee & Mohagheghnezhad, 2018).
Reactivity of Furan-Benzothiazole Derivatives
Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further treated it to create furan-based benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, highlighting its reactivity and potential for diverse chemical applications (Aleksandrov & El’chaninov, 2017).
Amplification of Phleomycin
Brown and Cowden (1982) investigated compounds with furan and pyridinyl substituents for their role in amplifying phleomycin against Escherichia coli. These compounds, including those with furan-2'-yl substituents, showed potential in enhancing phleomycin's activity (Brown & Cowden, 1982).
Synthesis of Furan-Thiazoloquinoline
El’chaninov and Aleksandrov (2017) also synthesized N-(Quinolin-6-yl)furan-2-carboxamide, which was then used to create furan-based thiazoloquinoline. This compound underwent nucleophilic substitution reactions, indicating its potential in creating structurally diverse heterocycles (El’chaninov & Aleksandrov, 2017).
Furan Ring Transformation in Carboxamides
Stroganova, Vasilin, and Krapivin (2016) explored the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides. This led to the formation of novel fused heterocyclic systems, demonstrating the versatility of furan derivatives in synthesizing complex heterocycles (Stroganova, Vasilin, & Krapivin, 2016).
Antimicrobial Activity of Thiazolidinones
Sodha et al. (2003) reported the synthesis of compounds involving furan derivatives with demonstrated antibacterial and antifungal activities. This highlights the potential biomedical applications of such compounds (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).
Synthesis of Triazoles, Oxadiazoles, and Thiadiazoles
El-Essawy and Rady (2011) synthesized N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives. This study illustrates the utility of furan derivatives in the synthesis of various nitrogen-containing heterocycles (El-Essawy & Rady, 2011).
Synthesis of Dihydrothienoand Furopyrimidines
Maruoka, Yamagata, and Yamazaki (2001) worked on synthesizing dihydrothieno and furopyrimidines, showcasing the chemical diversity achievable with furan-based structures (Maruoka, Yamagata, & Yamazaki, 2001).
Nanostructure Polyamide-Imide Synthesis
Mallakpour and Ayatollahi (2013) synthesized novel optically active nanostructure poly(amide–imide)s using a diamine derivative containing a pyridinyl group. This work demonstrates the application of such compounds in creating advanced polymeric materials (Mallakpour & Ayatollahi, 2013).
Photoinduced Oxidative Annulation
Zhang et al. (2017) explored photoinduced oxidative annulation of furan derivatives to synthesize polyheterocyclic compounds, suggesting applications in organic synthesis and materials science (Zhang et al., 2017).
Future Directions
properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-3,5-dinitro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O6/c1-12(16-5-4-8-28-16)20(17-6-2-3-7-19-17)18(23)13-9-14(21(24)25)11-15(10-13)22(26)27/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZYHONFDXMVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008987.png)
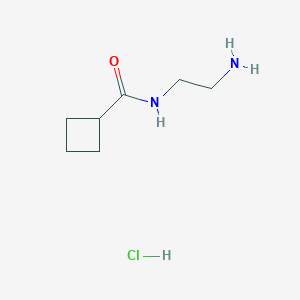
![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)
![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)
![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)
![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)
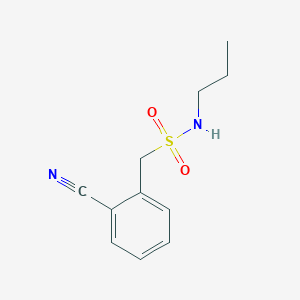
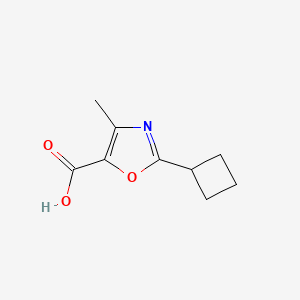
![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)
